1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride
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Overview
Description
1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is an organic compound derived from L-glutamic acidThe compound is known for its unique structure, which includes a central pentane backbone with a carboxylic acid group at each end, an amino group, and a tert-butyl group linked to the fifth carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride typically involves the protection of L-glutamic acid. The process includes the esterification of the carboxylic acid groups and the protection of the amino group using tert-butyl and methyl groups. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification and protection reactions, followed by purification processes such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Deprotection: The tert-butyl and methyl protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Deprotection: Strong acids like hydrochloric acid are used to remove the protecting groups.
Major Products Formed
Substitution Reactions: Substituted amino acids.
Hydrolysis: L-glutamic acid derivatives.
Deprotection: Free amino acids and carboxylic acids.
Scientific Research Applications
1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride has several scientific research applications, including:
Peptide Synthesis: Used as a protected form of L-isoaspartic acid for peptide synthesis.
Structural Studies: Incorporated into peptides to study the structural and functional effects of non-proteinogenic amino acids.
Biological Research: Investigated for its potential role in protein modification and stability.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride involves its role as a protected amino acid derivative. The compound can be incorporated into peptides, where the protecting groups are removed under specific conditions to yield the active amino acid. This allows researchers to study the effects of L-isoaspartic acid in various biological systems .
Comparison with Similar Compounds
Similar Compounds
®-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride: A stereoisomer with similar properties but different stereochemistry.
5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride: Another derivative with a different substitution pattern.
Uniqueness
1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is unique due to its specific stereochemistry and protecting groups, which make it valuable for peptide synthesis and structural studies.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2-aminopentanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCSRHVIJRWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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